molecular formula C13H12ClN3O2S B2414093 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 833431-09-7

5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2414093
CAS RN: 833431-09-7
M. Wt: 309.77
InChI Key: JSOQSBMOACBWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CMMP, is a synthetic compound that belongs to the class of pyrimidine derivatives. CMMP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research.

Scientific Research Applications

5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential therapeutic effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-proliferative effects on cancer cells, which may be attributed to its ability to inhibit protein kinases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is its potent inhibitory activity against cancer cells and its potential therapeutic effects on neurodegenerative diseases. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for research on 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another potential area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound. Additionally, further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials, as well as its potential applications in other areas of research, such as immunology and infectious diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 4-methoxyaniline, 2-chloro-5-methylsulfanylpyrimidine-4-carboxylic acid, and thionyl chloride in the presence of triethylamine. The reaction occurs in a solvent mixture of dichloromethane and methanol, and the resulting product is purified through column chromatography.

properties

IUPAC Name

5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-8(4-6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQSBMOACBWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326509
Record name 5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

833431-09-7
Record name 5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.